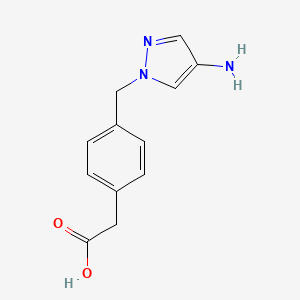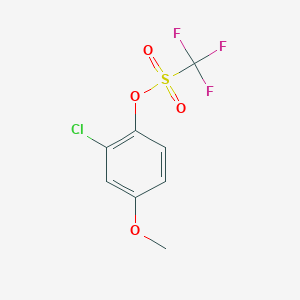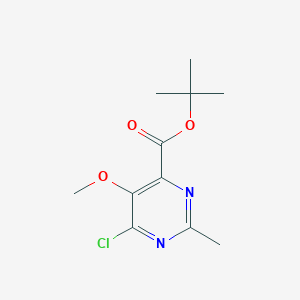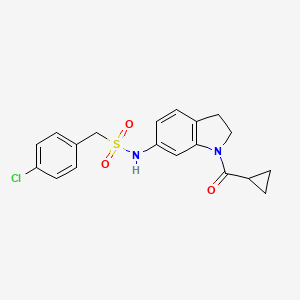
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropanecarbonyl group, and an indolinyl group, all connected through a methanesulfonamide linkage.
准备方法
The synthesis of 1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate:
Cyclopropanecarbonylation: The next step involves the formation of the cyclopropanecarbonyl group, which can be achieved through a cyclopropanation reaction.
Indolinyl group attachment: The indolinyl group is then introduced through a nucleophilic substitution reaction.
Methanesulfonamide linkage formation: Finally, the methanesulfonamide linkage is formed through a sulfonamide coupling reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, acids, and bases.
Hydrolysis: The methanesulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.
科学研究应用
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)methanesulfonamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a methanesulfonamide group.
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)benzamide: This compound contains a benzamide group, which may result in different chemical and biological properties.
1-(4-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)urea: The presence of a urea group in this compound may lead to unique interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C19H19ClN2O3S |
|---|---|
分子量 |
390.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide |
InChI |
InChI=1S/C19H19ClN2O3S/c20-16-6-1-13(2-7-16)12-26(24,25)21-17-8-5-14-9-10-22(18(14)11-17)19(23)15-3-4-15/h1-2,5-8,11,15,21H,3-4,9-10,12H2 |
InChI 键 |
FLEZITAEGHFKCQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



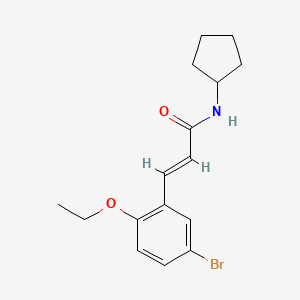
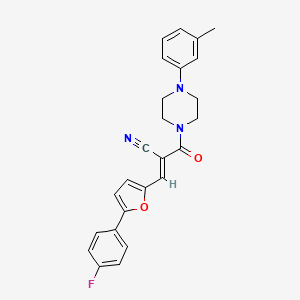
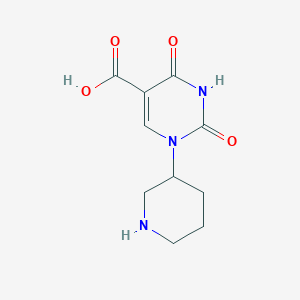
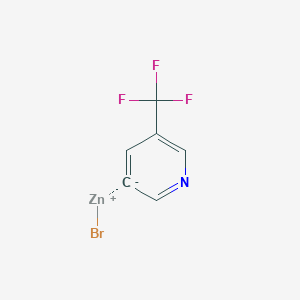

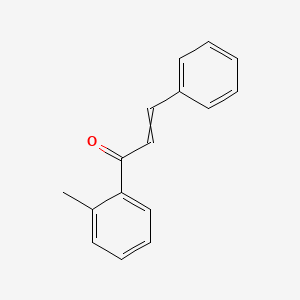

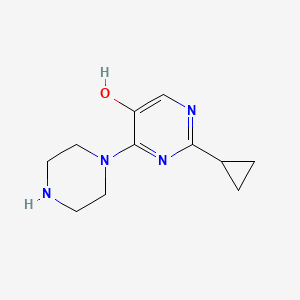
![2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)
